N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of allylic amines. This compound is characterized by the presence of an allyl group attached to a piperidine ring, which is further substituted with a phenylsulfonyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves the reaction of allylic amines with appropriate sulfonyl and carboxamide precursors. One common method involves the use of nickel-catalyzed multicomponent coupling reactions. This method combines simple alkenes, aldehydes, and amides in the presence of nickel and Lewis acid catalysts to form the desired allylic amine . The reaction conditions are generally mild, and the process is environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of accessible starting materials and inexpensive nickel salts as catalysts offers a significant practical advantage for industrial applications . The process can be optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or other reduced products.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction may produce saturated amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s allylic amine motif allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:
N-allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide:
1,2,4-Triazolyl functionalized allyl sulfide: Known for its antifungal properties and used in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-10-16-15(18)13-8-11-17(12-9-13)21(19,20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKUIZISTVUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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